molecular formula C12H9F3N2O3S B1409415 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 874839-04-0

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Cat. No. B1409415
M. Wt: 318.27 g/mol
InChI Key: UWMKWABVZPQPLO-UHFFFAOYSA-N
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Description

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is an organic compound . It belongs to the class of compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Molecular Structure Analysis

The molecular formula of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is C12H9F3N2O3S . Its molecular weight is 255.19 g/mol . The InChI code is 1S/C12H8F3NO2/c13-12(14,15)8-1-6-11(16-7-8)18-10-4-2-9(17)3-5-10/h1-7,17H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.19 g/mol . It has a XLogP3 value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound also has two rotatable bonds . The melting point of a similar compound, 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol, is 91-92°C .

Scientific Research Applications

Photophysicochemical Properties and Applications

  • Photocatalytic Applications

    The compound has been utilized in the synthesis and characterization of zinc(II) phthalocyanine derivatives, exhibiting properties suitable for photocatalytic applications. The presence of benzenesulfonamide derivatives as substituents significantly affects its spectroscopic, photophysical, and photochemical properties, making it a potential candidate for various photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).

  • Photodynamic Therapy

    Studies on zinc(II) phthalocyanine substituted with benzenesulfonamide units have shown that the compound possesses properties making it a potential photosensitizer candidate for photodynamic therapy. This is particularly relevant in cancer treatment, where its good solubility, monomeric species, adequate fluorescence, and singlet oxygen production are advantageous (Öncül, Öztürk, & Pişkin, 2022).

Biological and Antimicrobial Activities

  • Antimicrobial Activities

    The compound has been included in the synthesis of a library of pyrazolo[3,4-b]pyridines bearing the benzenesulfonamide moiety, which demonstrated significant in vitro antibacterial and antifungal activities against several pathogenic strains. This highlights its potential in the development of new antimicrobial agents (Chandak et al., 2013).

  • Pathological Pain Model in Mice

    Certain derivatives of the compound have been synthesized and tested for their effects on a pathological pain model in mice. Some isomers exhibited anti-hyperalgesic action and anti-edematogenic effects, comparable to Celecoxib in an arthritic pain model, without causing locomotive disorders in animals. This indicates its potential in the development of new analgesic and anti-inflammatory drugs (Lobo et al., 2015).

Catalytic Applications

  • Transfer Hydrogenation: Derivatives of the compound have been utilized in the synthesis of Cp*IrIIICl complexes, assessed for transfer hydrogenation of various substrates. These pre-catalysts exhibited high activity in transfer hydrogenation under air without the need for basic additives or halide abstractors, indicating its potential in facilitating various organic transformations (Ruff et al., 2016).

properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-1-6-11(17-7-8)20-9-2-4-10(5-3-9)21(16,18)19/h1-7H,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMKWABVZPQPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193051
Record name 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

CAS RN

874839-04-0
Record name 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874839-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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